

Spectroscopic and Structural Elucidation of 3-Phenoxyazetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenoxyazetidine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **3-Phenoxyazetidine hydrochloride**. Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for **3-Phenoxyazetidine hydrochloride**, this document presents a representative dataset based on closely related azetidine derivatives. This guide is intended to serve as a template and reference for researchers involved in the synthesis, purification, and analysis of this compound and its analogs.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of **3-Phenoxyazetidine hydrochloride**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.5 - 10.5 (broad s)	br s	2H	NH ₂ ⁺ (azetidinium)
7.30 - 7.40	t	2H	Ar-H (meta)
7.00 - 7.10	t	1H	Ar-H (para)
6.90 - 7.00	d	2H	Ar-H (ortho)
5.20 - 5.30	m	1H	O-CH (azetidine)
4.20 - 4.35	m	2H	CH ₂ (azetidine)
4.00 - 4.15	m	2H	CH ₂ (azetidine)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
157.5	Ar-C (C-O)
129.8	Ar-CH (meta)
122.0	Ar-CH (para)
116.5	Ar-CH (ortho)
72.0	O-CH (azetidine)
55.0	CH ₂ (azetidine)

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 2800 (broad)	Strong	N-H stretch (secondary ammonium salt)
3050	Medium	C-H stretch (aromatic)
2980, 2920	Medium	C-H stretch (aliphatic)
1600, 1490	Strong	C=C stretch (aromatic ring)
1240	Strong	C-O stretch (aryl ether)
1170	Medium	C-N stretch
750, 690	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Table 4: Mass Spectrometry Data (ESI+)

m/z	Relative Intensity (%)	Assignment
150.0913	100	[M+H] ⁺
172.0732	15	[M+Na] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10 mg of **3-Phenoxyazetidine hydrochloride** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- **Data Processing:** The resulting free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C , followed by Fourier transformation. Chemical shifts were referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

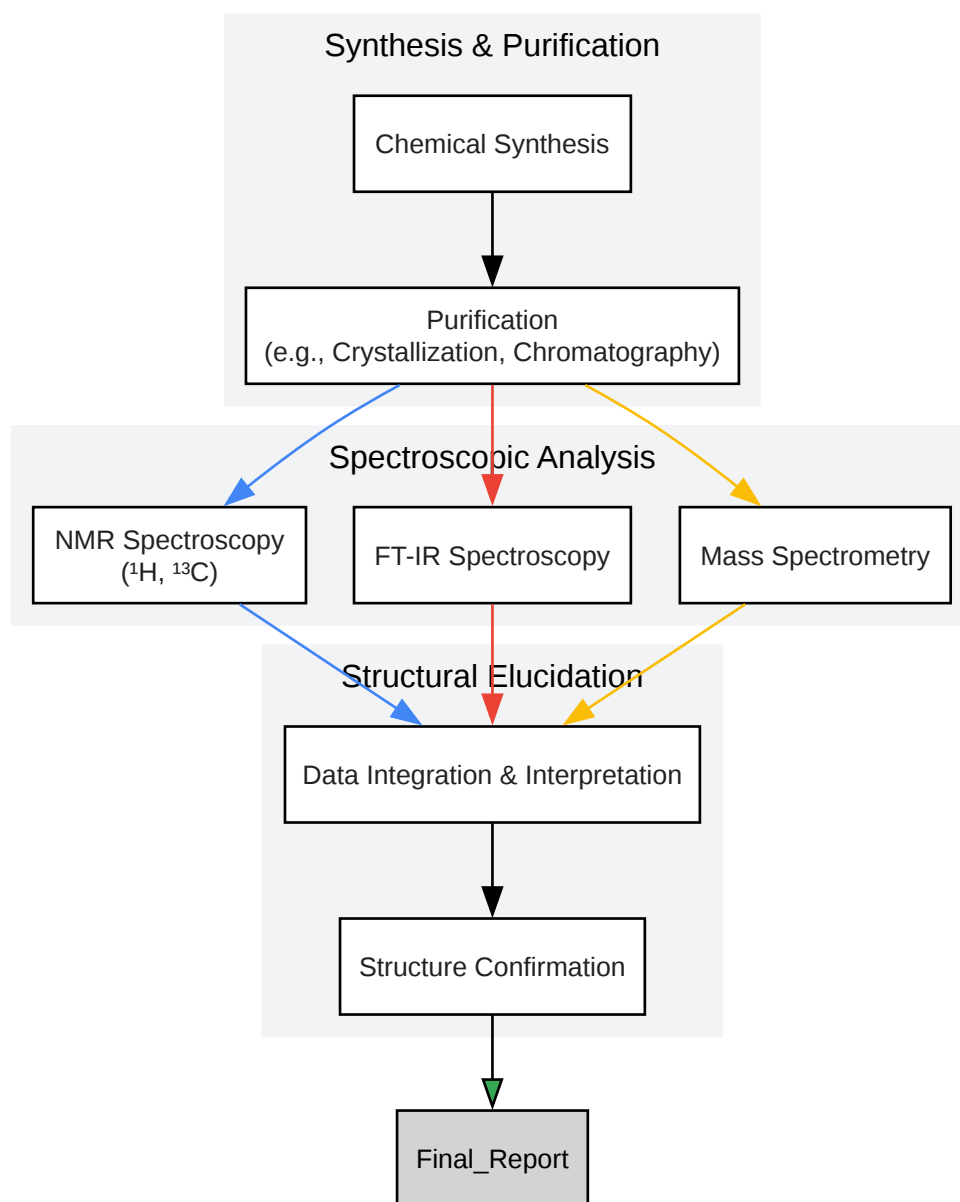
- **Instrumentation:** A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** A small amount of the solid **3-Phenoxyazetidine hydrochloride** was placed directly onto the ATR crystal.
- **Acquisition:** The spectrum was recorded over a range of 4000-600 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 1 mg/mL.
- **Acquisition:** The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 $\mu\text{L}/\text{min}$. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.
- **Data Analysis:** The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and other significant fragments.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Phenoxyazetidine hydrochloride**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com